3-Phenacyl-5-phenylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-Phenacyl-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacyl-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Phenacyl-5-phenylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-Phenacyl-5-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain kinases and enzymes that play a crucial role in cell signaling pathways . By interfering with these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses .
Comparison with Similar Compounds
Similar Compounds
5-Phenylthieno[2,3-d]pyrimidin-4-amine: A related compound with antiviral and antiprotozoal activities.
3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride: Another derivative with potential biological activities.
Uniqueness
3-Phenacyl-5-phenylthieno[2,3-d]pyrimidin-4-one stands out due to its unique phenacyl group, which imparts distinct chemical reactivity and biological activity compared to other thienopyrimidine derivatives. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-phenacyl-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-17(15-9-5-2-6-10-15)11-22-13-21-19-18(20(22)24)16(12-25-19)14-7-3-1-4-8-14/h1-10,12-13H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJAOAAMFAHDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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